molecular formula C9H11BrN2O2 B7902075 (3-Bromo-5-nitrobenzyl)-ethylamine

(3-Bromo-5-nitrobenzyl)-ethylamine

Cat. No.: B7902075
M. Wt: 259.10 g/mol
InChI Key: WXWVSKKROHAYNY-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrobenzyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, a nitro group, and an ethylamine group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrobenzyl)-ethylamine typically involves the following steps:

    Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the meta position.

    Bromination: The nitrated benzylamine is then subjected to bromination to introduce the bromine atom at the ortho position relative to the nitro group.

    Alkylation: Finally, the brominated nitrobenzylamine is alkylated with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrobenzyl)-ethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or other nucleophiles.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as (3-Iodo-5-nitrobenzyl)-ethylamine.

    Reduction: (3-Bromo-5-aminobenzyl)-ethylamine.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

(3-Bromo-5-nitrobenzyl)-ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrobenzyl)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-nitrobenzyl)-methylamine
  • (3-Bromo-5-nitrobenzyl)-propylamine
  • (3-Bromo-5-nitrobenzyl)-isopropylamine

Uniqueness

(3-Bromo-5-nitrobenzyl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(3-bromo-5-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-11-6-7-3-8(10)5-9(4-7)12(13)14/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWVSKKROHAYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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